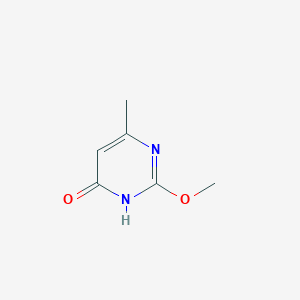

2-Methoxy-6-methylpyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYUGFDHGVCIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449509 | |

| Record name | 2-Methoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55996-28-6 | |

| Record name | 2-Methoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-6-methylpyrimidin-4(1H)-one: A Keystone Building Block in Modern Drug Discovery

CAS Number: 55996-28-6

This guide provides an in-depth exploration of 2-Methoxy-6-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, comprehensive spectroscopic characterization, and its pivotal role as a versatile scaffold in the synthesis of bioactive molecules. The information presented herein is synthesized from established chemical literature and technical data sources to ensure scientific integrity and practical applicability.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyrimidinone, a class of compounds that forms the backbone of numerous therapeutic agents.[1] The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to interact with a wide array of biological targets.[1] The specific substitutions on this core—a methoxy group at the 2-position, a methyl group at the 6-position, and a carbonyl at the 4-position—confer a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 55996-28-6 .[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55996-28-6 | [] |

| Molecular Formula | C₆H₈N₂O₂ | [] |

| Molecular Weight | 140.14 g/mol | [][3] |

| IUPAC Name | 2-methoxy-6-methyl-1H-pyrimidin-4-one | [] |

| Synonyms | 2-Methoxy-6-methyl-4(1H)-pyrimidinone, 2-Methyoxy-4-methyl-6-hydroxypyrimidine | [] |

| Appearance | White to Off-white Solid | [3] |

| Purity | Typically ≥97% | [4] |

Synthesis of the Pyrimidinone Core

The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the cyclocondensation of a three-carbon 1,3-dielectrophile with a compound containing an N-C-N fragment, such as amidines, urea, or guanidine.[5][6]

For this compound, a logical and widely practiced synthetic strategy is the Principal Synthesis method. This involves the reaction between ethyl acetoacetate (a β-ketoester) and a suitable O-methylisourea derivative under basic or acidic conditions.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 2-methoxy-4-methyl-1H-pyrimidin-6-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. bu.edu.eg [bu.edu.eg]

2-Methoxy-6-methylpyrimidin-4(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-6-methylpyrimidin-4(1H)-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, synthesis, reactivity, and spectroscopic profile, offering field-proven insights into its behavior and utility as a versatile chemical building block.

Introduction: The Pyrimidinone Core

Substituted pyrimidines are a cornerstone of modern pharmacology and agrochemistry, forming the structural basis for a vast array of bioactive molecules, from antiviral drugs to herbicides.[1][2] this compound (CAS No. 55996-28-6) is a key intermediate within this class. Its specific substitution pattern—a methoxy group at the 2-position, a methyl group at the 6-position, and a carbonyl at the 4-position—offers a unique combination of electronic and steric properties, making it a valuable scaffold for further chemical elaboration. This guide aims to consolidate the available technical data and provide a practical framework for its application in research settings.

Structural Elucidation and Physicochemical Properties

Tautomerism: The Keto-Enol Equilibrium

A fundamental characteristic of hydroxypyrimidines is their existence in tautomeric forms. This compound primarily exists in the keto form, as indicated by its nomenclature. However, it is in equilibrium with its enol (or aromatic alcohol) tautomer, 2-methoxy-6-methylpyrimidin-4-ol. While the keto form is overwhelmingly favored in the solid state and most solution conditions, understanding this equilibrium is crucial, as the enol form can influence reactivity in certain chemical transformations.[2][3][4]

Caption: Tautomeric equilibrium of the pyrimidinone ring.

Core Physicochemical Data

The physical properties of a compound are foundational to its handling, storage, and application in experimental workflows. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 55996-28-6 | [5][6][7][] |

| Molecular Formula | C₆H₈N₂O₂ | [5][6][7] |

| Molecular Weight | 140.14 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [7][9] |

| Melting Point | 207-209 °C | [5][7] |

| Boiling Point | 203.0 ± 23.0 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5][7] |

| pKa | 8.67 ± 0.50 (Predicted) | [7] |

| LogP | 0.49920 | [5] |

Synthesis and Manufacturing

The synthesis of substituted pyrimidinones is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the condensation of a three-carbon dielectrophile with a nucleophilic N-C-N fragment such as urea, thiourea, or guanidine.[10]

A plausible and efficient laboratory-scale synthesis for this compound would proceed via a two-step sequence starting from readily available reagents. This approach offers high yields and avoids harsh conditions.

Sources

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Methoxy-6-methyl-4(1H)-pyrimidinone | CAS#:55996-28-6 | Chemsrc [chemsrc.com]

- 6. 2-METHOXY-6-METHYL-4(1H)-PYRIMIDINONE | 55996-28-6 [chemicalbook.com]

- 7. 2-METHOXY-6-METHYL-4(1H)-PYRIMIDINONE CAS#: 55996-28-6 [amp.chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. bu.edu.eg [bu.edu.eg]

An In-depth Technical Guide to 2-Methoxy-6-methylpyrimidin-4(1H)-one

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the core physicochemical properties, synthesis, analysis, and potential applications of 2-Methoxy-6-methylpyrimidin-4(1H)-one.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, a pyrimidine derivative, is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1][2] Understanding its fundamental properties is the first step in harnessing its capabilities.

Molecular Identity

The foundational identity of this compound is established by its molecular formula and precise mass.

| Identifier | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1][3][][5][6] |

| Molecular Weight | 140.14 g/mol | [1][3][5][6] |

| Exact Mass | 140.05900 Da | [3] |

| CAS Number | 55996-28-6 | [1][3][][5][6] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various systems, which is a key consideration in drug design and development.[7]

| Property | Value | Source |

| Melting Point | 207-209°C | [3] |

| Boiling Point | 202.985°C at 760 mmHg | [3] |

| Density | 1.252 g/cm³ | [3][6] |

| Flash Point | 76.563°C | [3] |

| LogP | 0.49920 | [3] |

| Appearance | White to Off-white Solid | [1] |

These properties suggest that this compound is a stable solid at room temperature with moderate lipophilicity.

Section 2: Synthesis and Spectroscopic Elucidation

The synthesis and structural confirmation of this compound are crucial for its application in research and development. Pyrimidine derivatives, in general, are of great interest to researchers due to their wide range of biological activities.[2]

Synthetic Pathway

While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, a general approach can be inferred from the synthesis of related pyrimidinone derivatives. A common method involves the condensation of a β-ketoester with a urea or thiourea derivative, followed by methylation.

A plausible synthetic workflow is outlined below:

Caption: Workflow for an in vitro cytotoxicity screening using the MTT assay.

Section 4: Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

General Handling:

-

Handle in accordance with good industrial hygiene and safety practices. [8]* Avoid contact with skin, eyes, and clothing. [9]* Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8][9][10]* Use in a well-ventilated area or with a local exhaust system. [9][10]* Wash hands thoroughly after handling. [8][9][10] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]* Recommended storage is at room temperature, sealed and dry. [1][5] First Aid Measures:

-

If inhaled: Move the person to fresh air. [8][9]* In case of skin contact: Take off contaminated clothing and rinse the skin with plenty of water. [8][9]* In case of eye contact: Rinse cautiously with water for several minutes. [10]* If swallowed: Rinse mouth and consult a physician. [8][9]

Section 5: Conclusion

This compound is a compound with a solid foundation of well-defined physicochemical properties. Its pyrimidine core makes it an attractive scaffold for medicinal chemistry and drug discovery. While further research is needed to fully elucidate its biological activities, its potential as a building block for novel therapeutics is significant. This guide provides the essential technical information for researchers to confidently work with and explore the applications of this promising molecule.

References

- Chemsrc. (n.d.). 2-Methoxy-6-methyl-4(1H)-pyrimidinone | CAS#:55996-28-6.

- PubChemLite. (n.d.). 2-methoxy-4-methyl-4,5-dihydro-1h-pyrimidin-6-one.

- PubChem. (n.d.). 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one.

- MySkinRecipes. (n.d.). This compound.

- NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.

- Richter, S. N., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.

- PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.

- ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.

- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- Chemsrc.com. (2025). 2-methoxy-4-methyl-1H-pyrimidin-6-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- IndiaMART. (n.d.). Hexyl Salicylate Cas 6259 76 3.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.

- The Good Scents Company. (n.d.). hexyl salicylate, 6259-76-3.

- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate.

- Public Health. (2024). Hexyl Salicylate (CAS/EC No. 6259-76-3/228-408-6).

- PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

- MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

Sources

- 1. This compound [myskinrecipes.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 2-Methoxy-6-methyl-4(1H)-pyrimidinone | CAS#:55996-28-6 | Chemsrc [chemsrc.com]

- 5. 55996-28-6|this compound|BLD Pharm [bldpharm.com]

- 6. 2-methoxy-4-methyl-1H-pyrimidin-6-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. fiveable.me [fiveable.me]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.leyan.com [file.leyan.com]

The Analytical Scientist's Guide to the Structural Elucidation of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Introduction: The Significance of Structural Integrity in Drug Discovery

Strategic Approach to Elucidation: A Multi-Faceted Analytical Workflow

The elucidation of a molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only through their synergistic interpretation can the complete picture emerge. Our strategy for 2-methoxy-6-methylpyrimidin-4(1H)-one is not a linear progression but an integrated workflow, where each technique corroborates the findings of the others. The chosen methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are selected for their ability to provide complementary information on the connectivity, molecular weight, and functional groups of the molecule.

Diagram 1: Integrated Workflow for Structural Elucidation

Caption: An overview of the integrated workflow for the synthesis, purification, and structural elucidation of this compound.

Part 1: Synthesis and Purification - The Foundation of Reliable Data

The quality of analytical data is directly proportional to the purity of the sample. Therefore, a robust synthetic and purification protocol is the critical first step.

Experimental Protocol: Synthesis via Cyclocondensation

The synthesis of the pyrimidinone ring is efficiently achieved through the cyclocondensation of a β-ketoester with a suitable amidine derivative. In this case, we utilize ethyl acetoacetate and O-methylisourea.

Diagram 2: Synthesis of this compound

Caption: The cyclocondensation reaction for the synthesis of the target molecule.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 13.0 g (100 mmol) of ethyl acetoacetate, followed by a solution of 11.0 g (100 mmol) of O-methylisourea hydrochloride in 30 mL of absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

-

Isolation and Purification: To the resulting residue, add 50 mL of water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

Part 2: Spectroscopic and Spectrometric Analysis - Deciphering the Molecular Signature

With a pure sample in hand, we proceed to the core of the structural elucidation, employing a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

The ¹H NMR spectrum provides a map of the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Broad Singlet | 1H | N-H | The proton on the nitrogen atom is typically deshielded and often appears as a broad signal due to exchange. |

| ~5.5 | Singlet | 1H | C5-H | This vinyl proton is in a relatively electron-rich environment, appearing in the characteristic region for such protons. |

| ~3.9 | Singlet | 3H | O-CH₃ | The methoxy protons are deshielded by the adjacent oxygen atom. |

| ~2.2 | Singlet | 3H | C6-CH₃ | The methyl protons are in a typical allylic-like position on the pyrimidinone ring. |

Note: Predicted chemical shifts are based on analogous structures and standard chemical shift tables. The solvent is assumed to be DMSO-d₆.

Causality Behind the Data:

-

The presence of four distinct signals indicates four unique proton environments, consistent with the proposed structure.

-

The integration values (1H, 1H, 3H, 3H) perfectly match the number of protons in each proposed group.

-

The singlet nature of all signals suggests that there are no adjacent, non-equivalent protons to cause spin-spin splitting. This is in complete agreement with the isolated nature of the N-H, C5-H, O-CH₃, and C6-CH₃ protons in the structure.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C4 (C=O) | The carbonyl carbon is highly deshielded and appears in the characteristic downfield region for amides/lactams. |

| ~162 | C2 | This carbon is attached to a nitrogen and an oxygen, leading to significant deshielding. |

| ~158 | C6 | The carbon bearing the methyl group is part of the C=N bond, resulting in a downfield shift. |

| ~98 | C5 | This vinyl carbon is shielded compared to the other ring carbons. |

| ~54 | O-CH₃ | The methoxy carbon is in a typical region for sp³ carbons attached to an oxygen atom. |

| ~20 | C6-CH₃ | The methyl carbon appears in the expected upfield region for alkyl groups. |

Note: Predicted chemical shifts are based on analogous structures and standard chemical shift tables. The solvent is assumed to be DMSO-d₆.

Causality Behind the Data:

-

The presence of six distinct signals confirms the presence of six unique carbon environments, as expected from the proposed structure.

-

The chemical shifts are highly informative. The downfield signals above 150 ppm are characteristic of the carbonyl and other sp² carbons in the heterocyclic ring, while the upfield signals correspond to the sp³ carbons of the methoxy and methyl groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 140. This corresponds to the molecular weight of C₆H₈N₂O₂. The presence of two nitrogen atoms means the molecular weight should be an even number, which is consistent with our finding.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A peak at m/z = 125, resulting from the cleavage of the C6-CH₃ bond.

-

Loss of a methoxy radical (-•OCH₃): A peak at m/z = 109, due to the cleavage of the C2-OCH₃ bond.

-

Loss of carbon monoxide (-CO): A peak at m/z = 112, a common fragmentation for cyclic ketones and amides.

-

Diagram 3: Predicted Mass Spectrometry Fragmentation of this compound

The Therapeutic Potential of Pyrimidinone Scaffolds: A Technical Guide to Their Biological Activities

Introduction: The Pyrimidinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives, particularly pyrimidinones, a focal point of medicinal chemistry research for decades.[2][4] The structural versatility of the pyrimidinone core allows for a high degree of functionalization, enabling the generation of vast libraries of compounds with diverse and potent biological activities.[2][5] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidinone derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: A Dominant Therapeutic Application

Pyrimidinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a wide range of cancer cell lines.[1][6][7] Their mechanisms of action are diverse, often targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.[8]

Mechanism of Action: Targeting the Pillars of Cancer Progression

The anticancer efficacy of pyrimidinone derivatives stems from their ability to interact with and inhibit various molecular targets crucial for tumorigenesis.

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several pyrimidinone derivatives have been developed as potent inhibitors of EGFR, a key driver in many solid tumors.[5][7] For instance, a novel series of pyrimidine-5-carbonitrile compounds have shown more potent antiproliferative activity than the established EGFR inhibitor erlotinib in colorectal, hepatocellular, breast, and non-small cell lung cancer cell lines.[5]

-

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1] Certain N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have been identified as potent CDK2 inhibitors, exhibiting sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines.[1] Similarly, N-(pyridin-3-yl) pyrimidin-4-amine derivatives have shown promise as CDK2 inhibitors, inducing cell cycle arrest and apoptosis in HeLa cells.[1]

-

-

Topoisomerase Inhibition and DNA Intercalation: Some pyrimidine-hydrazone derivatives have been shown to inhibit topoisomerase IIα and intercalate with DNA, leading to double-strand breaks and apoptosis.[9]

-

Induction of Apoptosis: Many pyrimidinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various pathways, including the mitochondrial pathway in a caspase-dependent manner.[1][8] For example, a novel ceritinib derivative was found to induce apoptosis in ALK-positive anaplastic large-cell lymphoma cells.[1]

-

Modulation of Nur77: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as potent modulators of Nur77, an orphan nuclear receptor involved in apoptosis, and have shown significant anti-hepatocellular carcinoma activity.[1]

-

Inhibition of USP7: Pyrrole[2,3-d]pyrimidin-4-one derivatives have been reported as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), leading to the accumulation of p53 and p21, cell cycle arrest at the G1 phase, and apoptosis.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidinone derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For example, the substitution of a 4-chlorophenyl group on the pyrimidine nucleus has been shown to enhance anticancer efficacy.[5] The strategic modification of substituent groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Workflow for Anticancer Activity Assessment

A robust and self-validating workflow is crucial for the evaluation of novel pyrimidinone derivatives as potential anticancer agents.

Caption: Workflow for anticancer drug discovery with pyrimidinone derivatives.

Detailed Protocol: In Vitro Cytotoxicity Screening using MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives and a positive control (e.g., doxorubicin) in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: The use of multiple cell lines from different cancer types provides an initial assessment of the compound's spectrum of activity. A known cytotoxic agent like doxorubicin serves as a positive control to validate the assay's performance. The dose-dependent response observed is a key indicator of a specific biological effect rather than non-specific toxicity.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The pyrimidinone scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[6][10][11][12]

Antibacterial and Antifungal Properties

Numerous pyrimidinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][11][12][13] For instance, certain derivatives have shown potent activity against Staphylococcus aureus and moderate inhibitory activity against Candida albicans.[6] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential enzymes or disruption of cellular processes in the pathogen.

Table 1: Examples of Antimicrobial Pyrimidinone Derivatives

| Compound Class | Target Organism | Reported Activity | Reference |

| Thioxo-tetrahydropyrimidines | Staphylococcus aureus | Significant antibacterial activity | [6] |

| Thioxo-tetrahydropyrimidines | Candida albicans | Moderate antifungal activity | [6] |

| Fused Pyrimidinones | Gram-positive & Gram-negative bacteria | Broad-spectrum antibacterial activity | [11] |

| Pyrimidin-2-ol/thiol/amine analogues | Various bacteria and fungi | Significant antimicrobial activity | [12] |

Antiviral Potential

The emergence of viral diseases has highlighted the urgent need for new antiviral therapies. Pyrimidinone derivatives have shown promise in this area, with reported activity against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and human coronaviruses.[14][15][16][17] For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E).[14] The antiviral mechanisms can involve the inhibition of viral replication, entry, or other essential viral processes.

Experimental Protocol: Antiviral Plaque Reduction Assay

-

Cell Culture and Virus Propagation: Grow a suitable host cell line (e.g., Vero cells for HSV) to confluence in 6-well plates. Prepare a stock of the target virus.

-

Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the pyrimidinone derivative and a low percentage of agarose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques (zones of cell death).

-

Plaque Visualization: Fix and stain the cells with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Anti-inflammatory and Other Biological Activities

Beyond their roles in fighting cancer and infectious diseases, pyrimidinone derivatives have also demonstrated a range of other important biological activities.

Anti-inflammatory Effects

Certain pyrimidinone derivatives have shown potent anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[18] Selective COX-2 inhibition is a desirable therapeutic strategy for inflammation as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. These compounds have also been shown to reduce reactive oxygen species (ROS) levels, indicating antioxidant properties that can contribute to their anti-inflammatory effects.[18]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. ijcrt.org [ijcrt.org]

- 3. scispace.com [scispace.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of 2-Methoxy-Pyrimidinones: A Technical Guide for Drug Discovery

Introduction: Targeting Viral Replication Through Host-Centric Mechanisms

The relentless challenge of emerging and evolving viral pathogens necessitates a diverse and robust antiviral drug discovery pipeline. While direct-acting antivirals (DAAs) targeting viral enzymes have proven successful, they can be susceptible to the rapid development of resistance due to high viral mutation rates. An increasingly compelling strategy is the development of host-targeting antivirals (HTAs), which disrupt cellular pathways essential for viral replication. This approach offers the potential for broad-spectrum activity and a higher barrier to resistance.

Within this paradigm, inhibitors of the de novo pyrimidine biosynthesis pathway have emerged as a promising class of HTAs.[1] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery to produce the nucleotides required for genome replication. By restricting the cellular pool of pyrimidines, it is possible to effectively starve the virus of these essential building blocks.[2]

This technical guide focuses on a specific and promising subclass of pyrimidine derivatives: 2-methoxy-pyrimidinones . We will delve into their antiviral properties, with a primary focus on their activity against Rubella virus, explore their likely mechanism of action through the inhibition of dihydroorotate dehydrogenase (DHODH), provide detailed experimental protocols for their synthesis and evaluation, and analyze their structure-activity relationships to guide future drug development efforts.

Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

While direct enzymatic assays on 2-methoxy-pyrimidinones are not extensively reported in the available literature, the prevailing mechanism for the antiviral activity of a wide range of pyrimidine-based inhibitors is the targeting of the host enzyme dihydroorotate dehydrogenase (DHODH) .[3][4][5] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][6]

By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines (uridine and cytidine), which are critical for the synthesis of viral RNA and/or DNA.[2] This host-centric mechanism is attractive because it is less likely to be circumvented by viral mutations compared to drugs targeting viral proteins. The selective pressure on the virus is indirect, acting on the availability of essential resources rather than a specific viral component.

The proposed mechanism of action is illustrated in the pathway diagram below:

Sources

- 1. A Plaque Method for Rubella Virus Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ebm-journal.org [ebm-journal.org]

- 3. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

Introduction: The Pyrimidinone Core in Modern Drug Discovery

An In-depth Technical Guide to 2-Methoxy-6-methylpyrimidin-4(1H)-one for Advanced Research

This guide provides an in-depth technical review of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and potential applications, reflecting field-proven insights and a commitment to scientific integrity.

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids and a wide array of therapeutic agents.[1][2][3] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this broad class, pyrimidinones—and specifically this compound (CAS No: 55996-28-6)—represent a privileged scaffold.[5] The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery.[5]

The strategic placement of a methoxy group at the 2-position and a methyl group at the 6-position of the pyrimidinone core creates a molecule with specific electronic and steric properties that can be exploited for targeted drug design. This guide will dissect the synthesis, characterization, and known biological relevance of this specific compound, providing a robust foundation for future research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. This compound is a white to off-white solid that exists in tautomeric equilibrium between the keto (-one) and hydroxy (-ol) forms.[6][7] This equilibrium is a critical consideration during spectroscopic analysis as it can be influenced by the solvent and physical state.[7]

Key Physicochemical Properties

A summary of the core physical and chemical properties is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

| Property | Value | Source |

| CAS Number | 55996-28-6 | [8][9] |

| Molecular Formula | C₆H₈N₂O₂ | [8][9] |

| Molecular Weight | 140.14 g/mol | [8][9] |

| Melting Point | 207-209 °C | [8] |

| Boiling Point | 203.0 °C at 760 mmHg | [6][8] |

| Density | 1.252 g/cm³ | [8] |

| LogP | 0.49920 | [8] |

| Appearance | White to Off-white Solid | [6] |

Spectroscopic Data Summary

Spectroscopic analysis provides irrefutable structural confirmation. The following data are characteristic of this compound.

| Spectroscopy | Key Peaks / Shifts | Assignment |

| ¹H NMR | δ ~2.2 ppm (s, 3H), δ ~3.9 ppm (s, 3H), δ ~5.8 ppm (s, 1H), δ ~11-12 ppm (br s, 1H) | C6-CH₃, OCH₃, C5-H, N1-H (amide) |

| ¹³C NMR | δ ~20 ppm, δ ~55 ppm, δ ~100 ppm, δ ~160 ppm, δ ~165 ppm, δ ~170 ppm | C6-CH₃, OCH₃, C5, C4, C2, C6 |

| Infrared (IR) | ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, amide), ~1600 cm⁻¹ (C=N stretch) | Amide N-H, Carbonyl, Imine |

| Mass Spec (MS) | m/z 140 [M]⁺, fragments corresponding to loss of CH₃, OCH₃ | Molecular Ion |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Spectral data has been compiled from typical values for similar structures and available online databases.[10]

Synthesis and Mechanistic Insight

The construction of the pyrimidinone ring is a classic and versatile transformation in heterocyclic chemistry. A robust and common method involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a urea or isourea derivative.

Principle of Synthesis: The Biginelli-Type Reaction

The synthesis of this compound can be efficiently achieved via a reaction analogous to the Biginelli condensation. This involves reacting a β-ketoester, such as ethyl acetoacetate, with O-methylisourea.

Causality Behind Experimental Choices:

-

Ethyl Acetoacetate: This starting material provides the C4, C5, C6, and the C6-methyl backbone of the final pyrimidinone ring. Its β-keto functionality offers two electrophilic sites for nucleophilic attack.

-

O-Methylisourea: This reagent serves as the N1-C2-N3 component. Using the O-methylated form directly incorporates the required 2-methoxy group, streamlining the synthesis by avoiding a post-cyclization methylation step. It is typically prepared from urea and dimethyl sulfate and used as a salt (e.g., sulfate or hydrochloride).

-

Base Catalyst (e.g., Sodium Ethoxide): The base is crucial for deprotonating the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate. It also facilitates the final condensation and ring-closure by neutralizing acid formed during the reaction.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and final purity assessments.

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (5.1 g, 75 mmol) to absolute ethanol (100 mL).

-

Reagent Addition: To the stirred solution, add O-methylisourea sulfate (12.9 g, 75 mmol) followed by the dropwise addition of ethyl acetoacetate (9.75 g, 75 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the ethyl acetoacetate spot indicates reaction completion.

-

Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. Neutralize the mixture by slowly adding glacial acetic acid until pH 7 is reached. A white precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 20 mL) to remove unreacted starting materials and salts.

-

Final Product: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white crystalline solid. Dry under vacuum.

-

Validation: Confirm the identity and purity of the product by melting point determination, NMR, IR, and mass spectrometry, comparing the results to the data in Section 2.2.

Biological Activity and Therapeutic Potential

While research on this compound itself is specific, the broader class of pyrimidinone derivatives is rich with biological activity.[4][11] This molecule serves as a valuable intermediate and scaffold for developing more complex therapeutic agents.

Antiviral Activity

A notable study demonstrated that derivatives of 2-methoxy- and 2-methylthio-pyrimidinones are effective and selective inhibitors of the rubella virus.[12] The core structure of this compound was modified at the 6-position with various alkylaminoethyl side chains.

Mechanism of Action Insight: The study suggests that these compounds interfere with the replication of positive-strand RNA viruses.[12] While the precise target was not elucidated, the pyrimidinone core is essential for the activity. The methoxy group at the 2-position and the ability to functionalize the 6-position are key handles for optimizing antiviral potency and selectivity. This highlights the compound's utility as a foundational structure in antiviral drug discovery.

Role as a Scaffold in Drug Design

The structure of this compound presents multiple points for diversification, making it an ideal scaffold for building compound libraries to screen against various biological targets.

Caption: Role of this compound as a versatile scaffold for drug discovery.

Protocol: In Vitro Antiviral (Rubella) Plaque Reduction Assay

This protocol describes a standard method for evaluating the antiviral efficacy of compounds derived from the core scaffold.

-

Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to 90-95% confluency. The use of a consistent cell line is critical for reproducible results.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM.

-

Infection: Remove the growth medium from the cells and infect them with a dilution of rubella virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37 °C.

-

Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayers with a mixture of 2X culture medium and 1.2% agarose containing the various concentrations of the test compound. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible in the control wells.

-

Visualization & Analysis: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

-

Data Interpretation: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Determine the EC₅₀ (the concentration of the compound that inhibits plaque formation by 50%). A potent antiviral agent will have a low EC₅₀ value. Simultaneously, assess cytotoxicity in parallel assays to ensure the effect is antiviral and not simply due to cell death.

Conclusion and Future Directions

This compound is more than just a chemical entity; it is a validated starting point for the development of novel therapeutics. Its straightforward synthesis and amenability to chemical modification make it a highly attractive scaffold for medicinal chemists. While its direct application is limited, its proven utility in the synthesis of antiviral agents demonstrates its potential.[12]

Future research should focus on expanding the library of derivatives based on this core, exploring substitutions at the N1, C5, and C6 positions. Screening these new chemical entities against a wider range of biological targets, particularly protein kinases and other viral enzymes, could unlock new therapeutic applications for this versatile pyrimidinone scaffold.

References

- (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Nerkar, B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. J. Adv. Chem. Sci. 7(2), 729–732.

- (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

- (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

- (n.d.). 2-Methoxy-6-methyl-4(1H)-pyrimidinone. Chemsrc.

- (n.d.). This compound. BLD Pharm.

- (n.d.). This compound. MySkinRecipes.

- (n.d.). 2-methoxy-6-methyl-4(1h)-pyrimidinone(55996-28-6) 1 h nmr. ChemicalBook.

- (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. PubMed.

- (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.

- (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methoxy-6-methyl-4(1H)-pyrimidinone | CAS#:55996-28-6 | Chemsrc [chemsrc.com]

- 9. 55996-28-6|this compound|BLD Pharm [bldpharm.com]

- 10. 2-METHOXY-6-METHYL-4(1H)-PYRIMIDINONE(55996-28-6) 1H NMR spectrum [chemicalbook.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxy-6-methylpyrimidin-4(1H)-one: A Technical Guide

Introduction

2-Methoxy-6-methylpyrimidin-4(1H)-one (CAS No. 55996-28-6) is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a substituted pyrimidinone, its derivatives are explored for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for its application in synthesis and biological screening. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and provide researchers with a reliable reference.

The structural framework of this compound, with its combination of a methoxy group, a methyl group, and a pyrimidinone core, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in various research and development stages.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, primarily the keto (-one) and enol (-ol) forms. The equilibrium between these forms can be influenced by the solvent and the physical state of the sample. The predominant tautomer under typical analytical conditions is the 4(1H)-one form, which will be the focus of the spectroscopic interpretation in this guide.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about the number and connectivity of protons and carbons in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the methoxy protons, the methyl protons, the vinylic proton on the pyrimidinone ring, and the N-H proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | N-H |

| ~5.8 | Singlet | 1H | C5-H |

| ~3.9 | Singlet | 3H | O-CH₃ |

| ~2.2 | Singlet | 3H | C6-CH₃ |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The broad singlet at approximately 11.5 ppm is characteristic of the N-H proton of the pyrimidinone ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Vinylic Proton (C5-H): The singlet at around 5.8 ppm is assigned to the proton at the C5 position of the pyrimidinone ring. It appears as a singlet as there are no adjacent protons to couple with.

-

Methoxy Protons (O-CH₃): The singlet at approximately 3.9 ppm, integrating to three protons, is indicative of the methoxy group attached to the C2 position.

-

Methyl Protons (C6-CH₃): The singlet at around 2.2 ppm, integrating to three protons, corresponds to the methyl group at the C6 position.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C4 (C=O) |

| ~162.0 | C2 |

| ~155.0 | C6 |

| ~98.0 | C5 |

| ~55.0 | O-CH₃ |

| ~20.0 | C6-CH₃ |

| Note: Chemical shifts are approximate and can vary depending on the solvent. |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C4): The signal at the lowest field (~165.0 ppm) is assigned to the carbonyl carbon of the pyrimidinone ring.

-

C2 and C6 Carbons: The signals at ~162.0 ppm and ~155.0 ppm are attributed to the C2 and C6 carbons of the pyrimidine ring, respectively. The C2 carbon is deshielded due to the attached electronegative oxygen and nitrogen atoms.

-

C5 Carbon: The signal at approximately 98.0 ppm corresponds to the C5 carbon.

-

Methoxy Carbon (O-CH₃): The signal around 55.0 ppm is characteristic of the methoxy carbon.

-

Methyl Carbon (C6-CH₃): The upfield signal at ~20.0 ppm is assigned to the methyl carbon.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretching |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | C=N stretching |

| ~1580 | Medium | C=C stretching |

| ~1250 | Strong | C-O stretching (asymmetric) |

| ~1050 | Medium | C-O stretching (symmetric) |

Interpretation of the IR Spectrum:

-

N-H Stretching: The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibration, indicative of the pyrimidinone ring.[1]

-

C=O Stretching: A strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group (amide I band) in the ring.[1]

-

C=N and C=C Stretching: The absorptions in the 1620-1580 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the heterocyclic ring.

-

C-O Stretching: The strong band at approximately 1250 cm⁻¹ corresponds to the asymmetric C-O stretching of the methoxy group, while the band around 1050 cm⁻¹ is due to the symmetric stretch.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

| m/z | Relative Intensity (%) | Assignment |

| 140 | ~100 | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CH₃]⁺ |

| 111 | Moderate | [M - HCN]⁺ |

| 97 | High | [M - HNCO]⁺ |

| 69 | Moderate | [M - HNCO - CO]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 140, corresponding to its molecular weight (C₆H₈N₂O₂). The fragmentation pattern is characteristic of pyrimidinone derivatives.[2][3] Common fragmentation pathways include the loss of a methyl radical from the methoxy or methyl group, elimination of hydrogen cyanide (HCN), and the characteristic loss of isocyanic acid (HNCO) from the pyrimidinone ring.

Caption: Proposed key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, which would typically show the protonated molecule [M+H]⁺ at m/z 141.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The data presented in this guide, including characteristic chemical shifts, absorption frequencies, and fragmentation patterns, serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating the confident identification and characterization of this important heterocyclic compound.

References

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Khidre, R. E. (2012). Electron ionization mass spectra of organophosphorus compounds Part II: Mass spectrometric fragmentation of spiro(indene-2, 3'-pyrazole) phosphonates, spiro (indene-2,3'-pyrazole) phosphanylidene, spiro (1,2,4-diazaphosphole-3,2'-indenes) and (1,3-dioxo-2h-isoindolyl)phosphonate derivatives.

- Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1982). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1805-1810.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- Rostkowska, H., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 183-193.

- Asian Journal of Chemistry. (2010).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Royal Society of Chemistry. (n.d.).

- PubChemLite. (n.d.). 2-methoxy-4-methyl-4,5-dihydro-1h-pyrimidin-6-one.

- MPG.PuRe. (n.d.).

- PubChem. (n.d.). Pyrimidine.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.

- ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)

- Trans Tech Publications Ltd. (n.d.). Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One.

- Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- Journal of Pharmacy & Pharmaceutical Sciences. (2021).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- ChemicalBook. (n.d.). Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1 H NMR.

- MySkinRecipes. (n.d.). This compound.

- NIST WebBook. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361).

- ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.

- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.

- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

- Chemsrc.com. (n.d.). 2-methoxy-4-methyl-1H-pyrimidin-6-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one.

- NIST WebBook. (n.d.). Pyridine, 2-methoxy-.

- Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- NIST WebBook. (n.d.). 2(1H)-Pyridone, 6-methyl-.

- ChemicalBook. (n.d.). 4-amino-6-hydroxy-2-methylpyrimidine(767-16-8) 1 h nmr.

- Chemsrc.com. (n.d.). 2-Methoxy-6-methyl-4(1H)-pyrimidinone | CAS#:55996-28-6.

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.

- PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine.

Sources

Physical and chemical properties of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its structural features, predicted physicochemical parameters, and spectral characteristics. Furthermore, it outlines robust experimental protocols for the empirical determination of these properties, discusses its chemical reactivity and synthetic pathways, and explores its relevance within the broader context of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidinone derivatives.

Introduction and Significance

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The dihydropyrimidinone (DHPM) class of compounds, in particular, has garnered significant attention for its therapeutic potential, with applications ranging from calcium channel blockers to mitotic kinesin inhibitors.[2]

2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one belongs to this promising class of compounds. Its structure, featuring a partially saturated pyrimidinone ring with a methoxy substituent at the 2-position and a methyl group at the 4-position, presents a unique combination of functional groups that are expected to influence its chemical behavior and biological activity. Understanding the fundamental physical and chemical properties of this molecule is paramount for its effective utilization in drug design and development. This guide provides a detailed exploration of these properties, offering both predicted data and the experimental means for their validation.

Molecular Structure and Physicochemical Properties

The structural attributes of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one are foundational to its physical and chemical characteristics.

Figure 1: Chemical structure of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational predictions provide valuable initial estimates for its key physicochemical properties. These predictions are derived from its chemical structure using established algorithms.

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Formula | C₆H₁₀N₂O₂ | - |

| Molecular Weight | 142.16 g/mol | - |

| Melting Point | 130-160 °C | Estimation based on related structures |

| Boiling Point | ~280-320 °C (decomposes) | Estimation based on related structures |

| logP (octanol-water partition coefficient) | -0.3 to 0.5 | Various online predictors |

| Aqueous Solubility | Moderately soluble | Estimation based on logP and polar surface area |

| pKa (most acidic) | ~10-11 (N-H proton) | Estimation based on amide-like character |

| pKa (most basic) | ~2-3 (N=C nitrogen) | Estimation based on amidine character |

| Polar Surface Area (PSA) | ~60-70 Ų | Various online predictors |

Causality behind Predicted Properties:

-

Melting and Boiling Points: The presence of hydrogen bond donors (N-H) and acceptors (C=O, N) suggests that the molecule can form intermolecular hydrogen bonds, leading to a relatively high melting point for its molecular weight. The boiling point is predicted to be high with decomposition, which is common for such heterocyclic structures.

-

logP and Solubility: The negative to low positive logP value indicates a degree of hydrophilicity, suggesting moderate solubility in water. The methoxy and methyl groups contribute to its lipophilicity, while the polar pyrimidinone core enhances its aqueous solubility.

-

pKa: The N1-H proton is expected to be weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of the resulting negative charge. The exocyclic nitrogen of the amidine system is predicted to be weakly basic.

Experimental Determination of Physicochemical Properties

The following section outlines standardized protocols for the empirical determination of the key physicochemical properties.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol:

-

Place a small amount of the liquid sample (a few drops) into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Protocol:

-

Add an excess amount of the solid compound to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The determined concentration represents the aqueous solubility of the compound.

Figure 2: Workflow for Aqueous Solubility Determination.

Principle: Potentiometric titration measures the change in pH of a solution upon the addition of a titrant (an acid or a base) to determine the pKa of the analyte.

Protocol:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 1.2-1.4 (d, 3H): Methyl protons (CH₃) at the C4 position, appearing as a doublet due to coupling with the adjacent C4 proton.

-

δ 2.3-2.5 (m, 2H): Methylene protons (CH₂) at the C5 position, likely appearing as a multiplet due to coupling with the C4 proton.

-

δ 3.8-4.0 (s, 3H): Methoxy protons (OCH₃) at the C2 position, appearing as a singlet as there are no adjacent protons.

-

δ 4.2-4.4 (m, 1H): Methine proton (CH) at the C4 position, appearing as a multiplet due to coupling with the C4-methyl and C5-methylene protons.

-

δ 7.0-7.5 (br s, 1H): NH proton at the N1 position, expected to be a broad singlet, and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 15-20: C4-Methyl carbon.

-

δ 35-40: C5-Methylene carbon.

-

δ 50-55: C4-Methine carbon.

-

δ 55-60: Methoxy carbon.

-

δ 160-165: C2 carbon of the amidine group.

-

δ 170-175: C6 carbonyl carbon.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

-

3200-3400 cm⁻¹ (broad): N-H stretching vibration.

-

2950-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

1680-1720 cm⁻¹ (strong): C=O stretching vibration of the cyclic amide (lactam).

-

1600-1650 cm⁻¹: C=N stretching vibration of the amidine group.

-

1100-1200 cm⁻¹: C-O stretching vibration of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): An observable peak at m/z = 142.

-

Key Fragments:

-

Loss of a methoxy radical (•OCH₃) from the molecular ion.

-

Loss of a methyl radical (•CH₃) from the molecular ion.

-

Retro-Diels-Alder type fragmentation of the dihydropyrimidinone ring.

-

Loss of carbon monoxide (CO) from fragment ions.

-

Chemical Properties and Reactivity

The chemical reactivity of 2-methoxy-4-methyl-4,5-dihydro-1H-pyrimidin-6-one is dictated by its constituent functional groups: the cyclic amidine, the α,β-unsaturated carbonyl system, and the methoxy group.

Reactivity of the Cyclic Amidine

The C2-methoxy group makes the amidine system susceptible to nucleophilic substitution. Strong nucleophiles can potentially displace the methoxy group. The endocyclic nitrogen atoms can also participate in reactions, such as alkylation, under appropriate conditions.

Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated system is prone to Michael (1,4-conjugate) addition of soft nucleophiles at the C5 position.[3] Hard nucleophiles are more likely to attack the carbonyl carbon (1,2-addition).[4]

Reactivity involving the Methoxy Group

The methoxy group can be cleaved under strongly acidic conditions, leading to the corresponding 2-hydroxy-pyrimidinone derivative.

Synthesis

The synthesis of dihydropyrimidinones is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction.[5][6][7] For the synthesis of 2-alkoxy derivatives, a variation of the Biginelli reaction or a post-synthetic modification can be employed.

Modified Biginelli Reaction

A plausible synthetic route involves the condensation of a β-ketoester, an aldehyde, and an O-alkylisourea.[1]

Sources

- 1. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]

- 2. 2-Methoxypyrimidine | C5H6N2O | CID 136730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methoxy-6-methylpyrimidin-4(1H)-one

Foreword: Charting the Unseen Pathways of a Novel Pyrimidine Derivative